4-({[2-Methoxy-5-(propan-2-yl)phenyl]sulfonyl}amino)benzamide
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Overview
Description
4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a propan-2-yl group, and a benzenesulfonamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to start with the sulfonation of a suitable aromatic compound, followed by the introduction of the methoxy and propan-2-yl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific proteins or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methyl-5-(propan-2-yl)benzamide
- 4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid
Uniqueness
4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or pharmacological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H20N2O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)13-6-9-15(23-3)16(10-13)24(21,22)19-14-7-4-12(5-8-14)17(18)20/h4-11,19H,1-3H3,(H2,18,20) |
InChI Key |
BXNUPZFWIVDSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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